Product packaging for 9-(Chloromethyl)acridinehydrochloride(Cat. No.:)

9-(Chloromethyl)acridinehydrochloride

Cat. No.: B13124625
M. Wt: 264.1 g/mol
InChI Key: GWNJADIWPSEYGJ-UHFFFAOYSA-N
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Description

Significance of the Acridine (B1665455) Ring System in Chemical Research

The acridine framework, consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring, is a privileged structure in chemical research. Its planarity allows it to intercalate into DNA, a property that has been extensively explored in the development of anticancer and antimicrobial agents. rsc.org Furthermore, the nitrogen atom within the central ring imparts unique electronic properties, making acridines valuable as fluorescent probes and photosensitizers. rsc.org The inherent aromaticity and stability of the acridine core, coupled with its ability to be chemically modified at various positions, have cemented its importance as a versatile scaffold in organic synthesis. pharmaguideline.com

Overview of Functionalized Acridines and their Academic Relevance

The true potential of the acridine system is unlocked through functionalization, the process of attaching specific chemical groups to the core structure. These modifications can dramatically alter the molecule's physical, chemical, and biological properties. For instance, the addition of amino groups at the 9-position has led to the development of potent antibacterial and antimalarial drugs. nih.gov Other functional groups can be introduced to modulate solubility, enhance fluorescence, or create specific binding interactions with biological targets. The academic relevance of functionalized acridines lies in this tunability, allowing researchers to design and synthesize novel compounds with tailored functions for a wide array of applications, from therapeutic agents to advanced materials. core.ac.uknih.gov

Positioning of 9-(Chloromethyl)acridine (B13035616) hydrochloride within Acridine Chemistry

9-(Chloromethyl)acridine hydrochloride occupies a crucial position within acridine chemistry as a key building block. While not typically an end product in itself, its significance lies in the reactivity of the chloromethyl group at the 9-position. pharmaguideline.com This position is highly susceptible to nucleophilic substitution, making the compound an excellent starting material for the synthesis of a wide range of 9-substituted acridine derivatives. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. Its primary role is that of a versatile intermediate, enabling the introduction of diverse functionalities onto the acridine scaffold, thereby expanding the chemical space and potential applications of this important class of heterocyclic compounds. nih.gov

Chemical Identity of 9-(Chloromethyl)acridine hydrochloride

PropertyValue
IUPAC Name 9-(chloromethyl)acridine;hydrochloride
Molecular Formula C₁₄H₁₁Cl₂N
Molecular Weight 264.16 g/mol
CAS Number 54223-03-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl2N B13124625 9-(Chloromethyl)acridinehydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11Cl2N

Molecular Weight

264.1 g/mol

IUPAC Name

9-(chloromethyl)acridine;hydrochloride

InChI

InChI=1S/C14H10ClN.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9H2;1H

InChI Key

GWNJADIWPSEYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl.Cl

Origin of Product

United States

Synthetic Methodologies for 9 Chloromethyl Acridine Derivatives

Direct Chloromethylation of the Acridine (B1665455) Ring: Principles and Procedures

Direct chloromethylation involves the introduction of a chloromethyl group onto the acridine ring in a single step. This approach is often challenged by the reactivity of the acridine nucleus and the potential for multiple substitutions.

Reaction of Acridine with Chloromethylating Agents (e.g., Chloromethyl Methyl Ether/H2SO4)

The reaction of acridine with a chloromethylating agent, such as chloromethyl methyl ether (MOMCl) in the presence of a strong acid like sulfuric acid, is a method for introducing a chloromethyl group. orgsyn.org This electrophilic substitution reaction targets the electron-rich positions of the acridine ring. The strong acid protonates the acridine nitrogen, deactivating the ring towards electrophilic attack, but under forcing conditions, substitution can occur. The highly reactive nature of chloromethyl methyl ether, a potent carcinogen, necessitates careful handling and specialized equipment. orgsyn.org

The general mechanism involves the in situ generation of a highly electrophilic chloromethyl cation or a related species, which then attacks the aromatic acridine ring. The position of substitution is influenced by the electronic and steric factors of the acridine system.

Influence of Reaction Conditions on Product Yield and Selectivity

The yield and selectivity of direct chloromethylation are highly dependent on the reaction conditions. Key parameters include the choice of chloromethylating agent, the acid catalyst, reaction temperature, and reaction time. For instance, using a less reactive chloromethylating agent might require more stringent conditions, which could lead to undesired side products or polysubstitution.

The concentration of the acid catalyst is also crucial. A high concentration can fully protonate the acridine, significantly reducing its reactivity, while a lower concentration may not be sufficient to generate the active electrophile. Temperature control is vital to manage the exothermic nature of the reaction and to prevent the formation of polymeric byproducts. Optimization of these conditions is essential to achieve a desirable yield of the target 9-(chloromethyl)acridine (B13035616) derivative while minimizing the formation of isomers and other impurities.

Synthesis through Precursor Transformation

An alternative and often more controlled approach to synthesizing 9-(chloromethyl)acridine derivatives involves the modification of a pre-functionalized acridine precursor. This multi-step strategy generally offers better control over regioselectivity.

Derivatization from 9-Chloroacridine (B74977) as a Key Intermediate

9-Chloroacridine is a versatile and commonly used intermediate in the synthesis of various 9-substituted acridine derivatives. pharmaguideline.comresearchgate.net Its preparation is often achieved through the reaction of acridone (B373769) with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). pharmaguideline.com Once obtained, the chlorine atom at the 9-position is susceptible to nucleophilic substitution, making it an excellent handle for introducing a variety of functional groups.

To synthesize 9-(chloromethyl)acridine from 9-chloroacridine, a common strategy involves a nucleophilic substitution reaction with a suitable one-carbon nucleophile that can be subsequently converted to a chloromethyl group. However, a more direct approach involves the reaction of 9-chloroacridine with a reagent that can introduce the chloromethyl group directly.

A prominent synthetic route involves the conversion of 9-chloroacridine to a 9-methylacridine (B196024) derivative, which can then be subjected to chlorination. For example, 9-methylacridine can be synthesized via methods like the Friedlander synthesis, which involves the condensation of an o-aminobenzaldehyde with a ketone. nih.gov Subsequent radical chlorination of the methyl group, for instance using N-chlorosuccinimide (NCS) and a radical initiator, can yield 9-(chloromethyl)acridine.

Table 1: Synthetic Approaches to 9-Substituted Acridines

PrecursorReagentsProductReference
Diphenylamine and Carboxylic AcidsZinc Chloride9-Substituted Acridines nih.gov
o-Chlorobenzoic Acid and AnilinePOCl3, then reduction and oxidationAcridine pharmaguideline.com
9-ChloroacridineVarious Nucleophiles9-Substituted Acridine Derivatives nih.govnih.gov

Advanced Modular Synthetic Approaches for Acridine Derivatives Applicable to C-9 Functionalization

Recent advancements in organic synthesis have led to the development of modular approaches for the construction of the acridine scaffold, which can be adapted for C-9 functionalization. chemistryviews.orgacs.orgresearchgate.netrsc.org These methods often involve transition-metal-catalyzed cross-coupling reactions that allow for the convergent assembly of the acridine ring from simpler building blocks.

One such approach involves a palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. mdpi.com By carefully selecting the reaction conditions, the formation of a 9-substituted acridine can be favored. This method allows for the introduction of a variety of substituents at the 9-position, including those that could be precursors to a chloromethyl group.

Another innovative modular strategy utilizes a copper-catalyzed amination/annulation cascade between arylboronic acids and anthranils to construct the acridine core. rsc.org This one-pot protocol offers operational simplicity and good functional group tolerance, providing an efficient route to a diverse range of acridines. By choosing an appropriate arylboronic acid, a functional group amenable to conversion to a chloromethyl group can be installed at the C-9 position.

Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing acridine derivatives. rsc.org These methods often lead to higher yields and shorter reaction times compared to conventional heating.

Table 2: Modern Modular Synthetic Strategies for Acridines

StrategyKey ReactionFeaturesReference(s)
Palladium-Catalyzed Alkyne AdditionSonogashira coupling and subsequent cyclizationConvergent, allows for diverse C-9 substitution mdpi.com
Copper-Catalyzed Amination/AnnulationTandem cyclization of arylboronic acids and anthranilsOne-pot, precious-metal-free rsc.org
Photo-Excitation and Copper-Mediated CascadeAnnulation of o-alkyl nitroarenesSimplifies synthesis of diverse acridines chemistryviews.org
Microwave-Assisted SynthesisOne-pot multi-component reactionsRapid, high-yielding, environmentally friendly rsc.org

General Considerations for Purification and Isolation of Acridine Chloromethylated Compounds

The purification and isolation of 9-(chloromethyl)acridine hydrochloride and related compounds are crucial steps to obtain a product of high purity. The basic nature of the acridine nitrogen allows for the formation of hydrochloride salts, which are often crystalline and can be purified by recrystallization from suitable solvents like ethanol (B145695) or aqueous ethanol. nih.gov

Chromatographic techniques are also widely employed for the purification of acridine derivatives. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method. The choice of eluent is critical and is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the polarity adjusted to achieve optimal separation. For less stable compounds, purification might require chromatography at low temperatures.

It is important to note that chloromethylated acridine derivatives can be reactive and potentially harmful. Therefore, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential during their synthesis, purification, and handling.

Derivatization Strategies and Synthetic Utility in Research

Conversion to Other 9-Substituted Methyl Acridines

The chloromethyl group is an excellent leaving group, facilitating the synthesis of various 9-substituted methyl acridines through straightforward nucleophilic substitution pathways.

The conversion of 9-(Chloromethyl)acridine (B13035616) to 9-(Hydroxymethyl)acridine represents a fundamental transformation. This is typically achieved through a hydrolysis reaction, where the chloride is displaced by a hydroxide (B78521) ion. This reaction is a classic example of a nucleophilic substitution reaction (SN1 or SN2) at a benzylic-like carbon. The reaction can be carried out in aqueous basic solutions, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent to ensure solubility of the acridine (B1665455) derivative. The resulting 9-(hydroxymethyl)acridine is a valuable intermediate itself, as the hydroxyl group can be further functionalized, for example, through esterification or etherification.

The synthesis of 9-(aminomethyl)acridines and their derivatives is another key application of 9-(chloromethyl)acridine. This is accomplished by reacting the chloromethyl compound with a variety of nitrogen-based nucleophiles. For instance, treatment with ammonia (B1221849) can yield the primary amine, 9-(aminomethyl)acridine. Similarly, reactions with primary or secondary amines lead to the corresponding secondary or tertiary aminomethyl derivatives. This approach allows for the introduction of a wide range of amino functionalities with varying steric and electronic properties. These nitrogenous derivatives are of significant interest in medicinal chemistry, as the amino group can be protonated at physiological pH, potentially influencing the molecule's interaction with biological targets.

NucleophileProduct
Ammonia (NH₃)9-(Aminomethyl)acridine
Primary Amine (R-NH₂)N-Alkyl-9-(aminomethyl)acridine
Secondary Amine (R₂NH)N,N-Dialkyl-9-(aminomethyl)acridine

This table illustrates the general reaction of 9-(chloromethyl)acridine with various nitrogenous nucleophiles.

The introduction of an azide (B81097) group to form 9-(azidomethyl)acridine is a synthetically useful transformation. This is typically achieved by reacting 9-(chloromethyl)acridine with an azide salt, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. The azide group is a versatile functional group in organic synthesis. It can, for example, be reduced to a primary amine or undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles. This opens up a pathway to a wide array of more complex acridine derivatives.

Construction of Complex Acridine Conjugates and Hybrid Molecular Architectures

The reactivity of the chloromethyl group makes 9-(chloromethyl)acridine an excellent building block for the construction of larger, more complex molecules. It can be used to covalently link the acridine scaffold to other molecular entities, creating hybrid molecules with potentially novel properties. For example, by reacting it with molecules containing nucleophilic functional groups (e.g., amines, thiols, or hydroxyls), a diverse range of conjugates can be synthesized. This strategy has been employed in the development of DNA-intercalating agents, where the acridine unit is tethered to other DNA-binding motifs or to molecules that can induce DNA damage. For instance, acridines with bifunctional substituents have been synthesized for the dual properties of DNA alkylation and intercalation. researchgate.net The chloromethyl group can act as the electrophilic component to form a covalent bond with a nucleophilic site on a target biomolecule or another synthetic fragment.

Application as a Reactive Handle in Multistep Organic Synthesis

In the context of multistep organic synthesis, the chloromethyl group of 9-(chloromethyl)acridine serves as a "reactive handle." This means it provides a specific site on the molecule where chemical modifications can be predictably and efficiently carried out. After an initial transformation of the chloromethyl group, the newly introduced functional group can then participate in subsequent reactions, allowing for the stepwise construction of a complex target molecule. For example, a 9-(aminomethyl)acridine, synthesized from 9-(chloromethyl)acridine, can be further acylated to introduce a variety of amide functionalities. This stepwise approach provides chemists with the flexibility to build up molecular complexity and to fine-tune the properties of the final compound. The utility of chloromethyl groups as reactive intermediates is a well-established principle in organic synthesis, enabling the creation of diverse molecular libraries from a common precursor.

Theoretical and Computational Chemistry of 9 Chloromethyl Acridine and Its Reactivity

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 9-(Chloromethyl)acridine (B13035616) at the atomic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, would be employed to determine the optimized molecular geometry of the compound. This involves calculating key structural parameters.

Table 1: Hypothetical Structural Parameters of 9-(Chloromethyl)acridine Calculated via Quantum Chemical Methods

Parameter Description Hypothetical Value Range
C9-C(H2Cl) Bond Length The distance between the acridine (B1665455) C9 atom and the carbon of the chloromethyl group. 1.50 - 1.55 Å
C-Cl Bond Length The length of the covalent bond between carbon and chlorine in the chloromethyl group. 1.75 - 1.80 Å
Acridine Ring Planarity The degree to which the three fused rings of the acridine core are in the same plane. Dihedral angles close to 0° or 180°

Beyond the molecular structure, quantum chemical calculations would elucidate the electronic properties of 9-(Chloromethyl)acridine. This includes the computation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) surface could be mapped. These visualizations would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and potential sites for electrophilic or nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving 9-(Chloromethyl)acridine. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable route from reactants to products.

A key aspect of this modeling is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable arrangement of atoms that must be surpassed for the reaction to proceed. The energy required to reach this state is the activation energy.

For 9-(Chloromethyl)acridine, a primary reaction of interest would be the nucleophilic substitution at the chloromethyl group, where the chloride ion acts as a leaving group. Computational models could predict the activation energies for reactions with various nucleophiles, helping to understand the compound's reactivity in different chemical environments. These calculations can distinguish between different mechanistic pathways, such as SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution), by analyzing the structures and energies of the intermediates and transition states.

Table 2: Illustrative Data from a Hypothetical Computational Study of a Reaction Mechanism for 9-(Chloromethyl)acridine

Reaction Parameter Description Hypothetical Calculated Value
Reactant Energy The total electronic energy of the initial 9-(Chloromethyl)acridine and a nucleophile. -X Hartrees
Transition State Energy The energy of the highest point on the reaction pathway. -X + ΔE Hartrees
Product Energy The total electronic energy of the final product and the leaving group. -Y Hartrees
Activation Energy (ΔE‡) The energy difference between the transition state and the reactants. 15 - 25 kcal/mol

Prediction of Reactivity and Selectivity in Chemical Transformations

Building upon the insights from molecular structure and reaction mechanism modeling, computational chemistry can predict the reactivity and selectivity of 9-(Chloromethyl)acridine in various chemical transformations. Reactivity indices, derived from conceptual DFT, are valuable tools in this regard.

Parameters such as chemical potential, hardness, and the Fukui function can be calculated to provide a quantitative measure of the molecule's reactivity. The Fukui function, in particular, is useful for identifying which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. For 9-(Chloromethyl)acridine, this could pinpoint the reactivity of the chloromethyl carbon versus other positions on the acridine ring.

In terms of selectivity, computational models can predict the outcome of reactions where multiple products are possible. For instance, if a reaction could occur at either the chloromethyl group or another site on the acridine nucleus, the calculated activation energies for each pathway would indicate the more likely product. This predictive capability is invaluable for designing synthetic routes and understanding the chemical behavior of the compound.

Future Research Directions and Outlook in 9 Chloromethyl Acridine Hydrochloride Chemistry

Emerging Synthetic Methodologies for Acridine (B1665455) Chloromethylation

The traditional methods for the synthesis of acridine derivatives, such as the Bernthsen and Ullmann condensations, have laid a foundational framework. researchgate.netnih.gov However, the future of acridine chemistry, including the specific synthesis of 9-(chloromethyl)acridine (B13035616) hydrochloride, will likely be shaped by more efficient, sustainable, and versatile synthetic strategies.

Recent advancements in organic synthesis, such as microwave-assisted reactions and palladium-catalyzed processes, are paving the way for more rapid and high-yielding preparations of acridine cores. mdpi.comresearchgate.net The future direction in the chloromethylation of the acridine nucleus is expected to move beyond classical methods, which can be harsh and lack selectivity. Innovations in this area may include the development of novel catalytic systems that allow for direct and regioselective C-H bond activation and functionalization of the acridine ring.

One promising avenue is the exploration of photoredox catalysis, which has shown remarkable potential for the mild and selective functionalization of heterocyclic compounds. nih.gov The application of such methods could lead to more direct and environmentally benign routes to 9-(chloromethyl)acridine hydrochloride, avoiding the use of harsh reagents. Furthermore, the development of continuous flow processes for chloromethylation could offer improved safety, scalability, and control over reaction parameters.

Future research will likely focus on the design of novel catalysts, including metal-organic frameworks (MOFs) and core-shell magnetic nanoparticles, to enhance the efficiency and selectivity of acridine synthesis and subsequent functionalization. researchgate.net These advanced catalytic systems could offer benefits such as improved reaction rates, easier product isolation, and catalyst recyclability, aligning with the principles of green chemistry.

Novel Applications in Advanced Chemical Synthesis and Functional Materials

The utility of 9-(chloromethyl)acridine hydrochloride as a reactive intermediate ensures its continued importance in advanced chemical synthesis. Its chloromethyl group serves as a versatile handle for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of acridine derivatives with tailored properties. sigmaaldrich.com

Interactive Table: Potential Synthetic Transformations of 9-(Chloromethyl)acridine Hydrochloride

Reagent/Reaction TypeResulting Functional GroupPotential Application Area
AminesAminomethylPharmaceuticals, Ligands
ThiolsThiomethylSelf-assembled monolayers, Nanomaterials
Azides (Click Chemistry)Triazole linkageBioconjugation, Drug delivery
PhosphinesPhosphonium saltsPhase-transfer catalysts, Wittig reagents
CyanideAcetonitrile derivativeOrganic synthesis intermediate

In the realm of functional materials, the unique photophysical properties of the acridine core make it a highly attractive component. researchgate.net Future applications of 9-(chloromethyl)acridine hydrochloride will likely leverage its role as a precursor to advanced materials with tailored optical and electronic properties.

One of the most promising areas is the development of novel fluorescent chemosensors. The acridine moiety is known for its strong fluorescence, which can be modulated by the introduction of specific recognition units. researchgate.netrsc.org By functionalizing the chloromethyl group with various ionophores or binding sites, it is possible to create highly sensitive and selective sensors for metal ions, anions, and biologically relevant molecules. researchgate.netsemanticscholar.org These sensors could find applications in environmental monitoring, medical diagnostics, and cellular imaging. mdpi.commdpi.com

Furthermore, acridine derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netresearchgate.net The ability to tune the electronic properties of the acridine core through substitution at the 9-position makes 9-(chloromethyl)acridine hydrochloride a valuable starting material for the synthesis of new hole-transporting materials and emissive dopants for OLEDs. Future research in this area will focus on designing and synthesizing novel acridine-based materials with improved efficiency, stability, and color purity for next-generation display and lighting technologies.

Interdisciplinary Research Avenues in Chemical Biology and Material Science

The intersection of chemical biology and material science offers fertile ground for innovative applications of 9-(chloromethyl)acridine hydrochloride. The ability of the acridine scaffold to intercalate into DNA has long been a cornerstone of its biological activity, leading to the development of anticancer agents. nih.goveurekaselect.com

Future research in chemical biology will likely focus on the use of 9-(chloromethyl)acridine hydrochloride to create sophisticated bioconjugates and molecular probes. The reactive chloromethyl group can be used to covalently attach the acridine moiety to biomolecules such as proteins, peptides, and nucleic acids. This will enable the development of targeted therapeutic agents that can deliver the cytotoxic acridine core specifically to cancer cells, minimizing off-target effects. nih.govnih.gov

Moreover, the fluorescent properties of acridines make them ideal for bioimaging applications. mdpi.com By linking 9-(chloromethyl)acridine hydrochloride to targeting ligands, researchers can create fluorescent probes for visualizing specific cellular structures or processes. The development of pH-sensitive acridine-based probes, for instance, allows for the real-time monitoring of pH changes within cellular compartments. medchemexpress.comnih.govnih.gov

In the synergistic field of material science and biology, there is growing interest in the development of "theranostic" agents – materials that combine therapeutic and diagnostic capabilities. 9-(Chloromethyl)acridine hydrochloride can serve as a platform for building such systems. For example, it could be incorporated into nanoparticles or polymers that are designed to target tumors, release a cytotoxic drug, and simultaneously provide a fluorescent signal for imaging the tumor location and monitoring the therapeutic response.

The development of acridine-functionalized covalent organic polymers (COPs) for applications such as photocatalysis also represents a promising future direction. acs.org These materials could be utilized for environmental remediation or in photodynamic therapy.

Q & A

Q. What are the optimal synthetic routes for 9-(chloromethyl)acridine hydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution on acridine derivatives. For example, chloromethylation of acridine using chloromethylating agents (e.g., paraformaldehyde/HCl) under controlled temperatures (50–80°C) yields the target compound. Purity is ensured via recrystallization from methanol or ethanol and validated by HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) . Melting point analysis (e.g., 160–165°C) and FTIR (C-Cl stretch at ~650 cm⁻¹) confirm structural integrity .

Q. How should researchers characterize 9-(chloromethyl)acridine hydrochloride spectroscopically?

  • Methodological Answer :
  • 1H NMR : Aromatic protons in the acridine ring appear as multiplet signals at δ 7.8–8.5 ppm. The chloromethyl (-CH2Cl) group shows a singlet at δ 4.6–5.0 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 254.1 (calculated for C14H11Cl2N). Isotopic peaks for chlorine (3:1 ratio) confirm the presence of two Cl atoms .
  • UV-Vis : Strong absorbance at λmax ~360 nm (π→π* transitions in the acridine core) .

Q. What solvents and conditions are suitable for handling this compound in reactions?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in anhydrous DMSO or DMF under nitrogen. For nucleophilic substitutions (e.g., amine coupling), use polar aprotic solvents (DMF, THF) at 60–80°C with a base (e.g., K2CO3) to deprotonate nucleophiles . Avoid aqueous conditions to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of 9-(chloromethyl)acridine hydrochloride in cross-coupling reactions?

  • Methodological Answer : The chloromethyl group acts as an electrophilic site for SN2 reactions. For example, reaction with primary amines (e.g., benzylamine) in THF at 60°C yields 9-(aminomethyl)acridine derivatives. Kinetic studies show second-order dependence on amine concentration, with a rate constant (k) of 1.2 × 10⁻³ L/mol·s . Competing hydrolysis (in protic solvents) can be minimized by maintaining anhydrous conditions .

Q. What strategies mitigate cytotoxicity discrepancies observed in biological studies of acridine derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., IC50 values ranging from 31.25–36.25 µg/mL in cancer cells ) arise from variations in cell lines, assay protocols, or impurity profiles. Standardize assays using MTT/WST-1 protocols with triplicate measurements. Validate compound purity via LC-MS before testing. Compare results with structurally similar controls (e.g., 9-hydroxyellipticine hydrochloride ) to isolate structure-activity relationships .

Q. How can computational modeling predict the interaction of 9-(chloromethyl)acridine hydrochloride with DNA or proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the acridine core as a planar intercalator reveals binding affinity to DNA base pairs (ΔG ≈ -8.2 kcal/mol). MD simulations (GROMACS) over 100 ns trajectories assess stability of protein-ligand complexes (e.g., with topoisomerase II). Validate predictions with SPR or fluorescence quenching experiments .

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in spectroscopic data between batches?

  • Methodological Answer : Batch-to-batch variations in NMR/FTIR spectra (e.g., shifts in -CH2Cl signals) often stem from residual solvents or byproducts. Perform column chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) to isolate the pure compound. Use spiking experiments with authentic samples to confirm identity . Quantify impurities via GC-MS headspace analysis .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (GraphPad Prism) with the Hill equation: E = E_max / (1 + (EC50/[L])^n). Report EC50 values with 95% confidence intervals. Use ANOVA followed by Tukey’s test for multi-group comparisons. Outliers are identified via Grubbs’ test (α = 0.05) .

Comparative and Mechanistic Studies

Q. How does 9-(chloromethyl)acridine hydrochloride compare to its isomer 3-(chloromethyl)acridine in reactivity?

  • Methodological Answer : The 9-substituted isomer exhibits higher electrophilicity due to reduced steric hindrance, enabling faster nucleophilic substitutions (e.g., k = 1.2 × 10⁻³ L/mol·s vs. 0.8 × 10⁻³ L/mol·s for the 3-isomer ). DFT calculations (B3LYP/6-31G*) show a lower activation energy (ΔG‡ = 18.3 kcal/mol) for the 9-isomer due to favorable orbital alignment .

Q. What mechanisms underlie the compound’s reported pro-apoptotic effects in cancer cells?

  • Methodological Answer :
    The acridine core intercalates into DNA, inducing double-strand breaks and activating p53. Concurrently, the chloromethyl group alkylates cellular thiols (e.g., glutathione), elevating ROS levels. Confirm via flow cytometry (Annexin V/PI staining) and Western blot (cleaved caspase-3, PARP) .

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